![molecular formula C17H15ClN2O2S B5579246 N-1,3-benzothiazol-2-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5579246.png)
N-1,3-benzothiazol-2-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-1,3-benzothiazol-2-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide belongs to a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields. These compounds are known for their structural uniqueness, which combines benzothiazole and acetamide groups, contributing to their chemical and physical properties.
Synthesis Analysis
The synthesis of benzothiazole-acetamide derivatives often involves the condensation reactions between appropriate benzothiazole derivatives and chloroacetyl chloride, followed by further modifications. For instance, Duran and Canbaz (2013) described the synthesis of drug precursors by reacting imidazole derivatives with chloro-N-(thiazol-2-yl) acetamide compounds, highlighting the versatility of acetamide derivatives in synthesis (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using techniques like NMR, FTIR, and mass spectrometry. The study by Yu et al. (2014) on the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives utilized IR, 1H NMR, and X-ray diffraction for structural confirmation (Yu et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, contributing to their diverse applications. The reactivity often involves the functional groups present, such as the acetamide group, which can undergo further chemical modifications to produce a range of derivatives with varied properties.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in different domains. For example, the crystalline structure and hydrogen bonding patterns were analyzed in compounds like N-(benzo[d]thiazol-2-yl) acetamide to understand their photophysical properties (Balijapalli et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are essential for understanding the behavior of these compounds under different conditions. Duran and Canbaz (2013) determined the pKa values of benzothiazole-acetamide derivatives, providing insights into their acidity and potential interactions in biological systems (Duran & Canbaz, 2013).
Safety and Hazards
While specific safety and hazard information for “N-1,3-benzothiazol-2-yl-2-(4-chloro-3,5-dimethylphenoxy)acetamide” is not available, general handling precautions for similar compounds include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-7-12(8-11(2)16(10)18)22-9-15(21)20-17-19-13-5-3-4-6-14(13)23-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYZKYJYQMBOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.